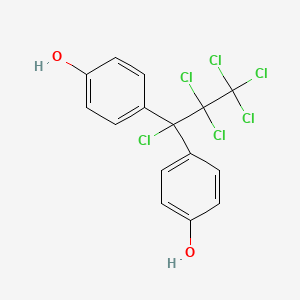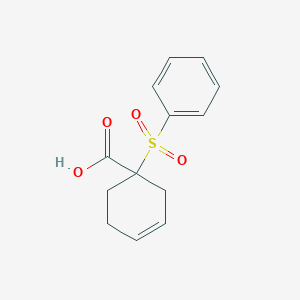![molecular formula C9H11ClN2O2 B14197204 N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide CAS No. 919996-22-8](/img/structure/B14197204.png)
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to a glycinamide backbone, with an additional hydroxyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide typically involves the reaction of 4-chlorobenzylamine with glycine derivatives under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N2-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(4-Chlorophenyl)-N-hydroxyacetamide
- N~2~-(4-Chlorophenyl)-N-hydroxypropionamide
- N~2~-(4-Chlorophenyl)-N-hydroxybutyramide
Uniqueness
N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919996-22-8 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylamino]-N-hydroxyacetamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-3-1-7(2-4-8)5-11-6-9(13)12-14/h1-4,11,14H,5-6H2,(H,12,13) |
Clé InChI |
DBOQNLLRDWAXIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC(=O)NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


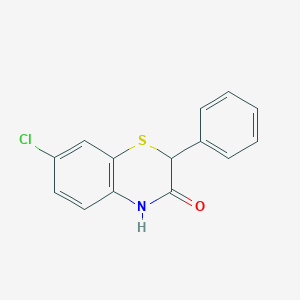

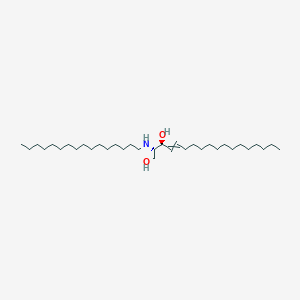
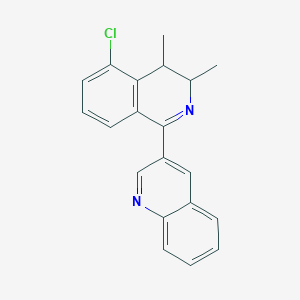
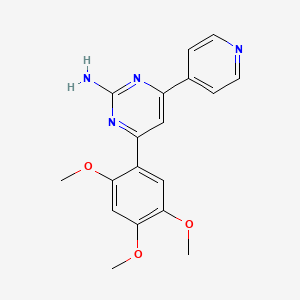
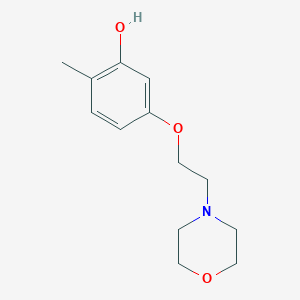
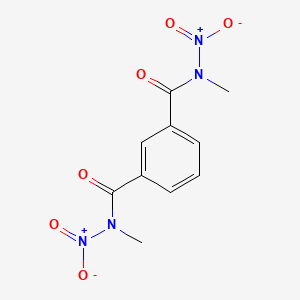

![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)

![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
